Ethyl[(4-fluorophenyl)(phenyl)methyl]amine
Description
Structure
2D Structure
Properties
IUPAC Name |
N-[(4-fluorophenyl)-phenylmethyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN/c1-2-17-15(12-6-4-3-5-7-12)13-8-10-14(16)11-9-13/h3-11,15,17H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCISJPDGDUEJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C1=CC=CC=C1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601261140 | |
| Record name | N-Ethyl-4-fluoro-α-phenylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601261140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019384-92-9 | |
| Record name | N-Ethyl-4-fluoro-α-phenylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1019384-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Ethyl-4-fluoro-α-phenylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601261140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Nucleophilic Substitution and Reductive Amination
One of the prominent approaches involves the formation of the target amine via nucleophilic substitution on suitable intermediates, followed by reductive amination. This method is supported by patent literature describing similar aromatic amines.
- Preparation of the benzyl intermediate: Starting from substituted benzyl halides or derivatives, such as phenylmethyl halides (chlorides, bromides), which serve as electrophiles.
- Amination step: The aromatic benzyl halide reacts with ammonia or primary amines under conditions favoring nucleophilic substitution, often in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
- Reductive amination: Alternatively, aldehyde or ketone intermediates derived from aromatic precursors undergo reductive amination with ethylamine or related amines, using reducing agents such as sodium cyanoborohydride or hydrogenation over palladium catalysts.
| Step | Solvent | Temperature | Reagents | Notes |
|---|---|---|---|---|
| Nucleophilic substitution | THF, DMF | Room temp to 80°C | NH3 or primary amines | Use of potassium carbonate or sodium hydride as base |
| Reductive amination | Methanol, ethanol | 20-50°C | Sodium cyanoborohydride | Acid catalysis (e.g., acetic acid) |
Condensation of Aromatic Precursors with Formaldehyde Derivatives
A common method involves the condensation of aromatic compounds with formaldehyde or paraformaldehyde to generate benzyl-type intermediates, which are then aminated.
- Step 1: Condensation of phenyl and 4-fluorophenyl derivatives with formaldehyde to form benzyl alcohol or benzyl chloride intermediates.
- Step 2: Conversion of these intermediates into amines via nucleophilic substitution or reductive amination.
This approach aligns with patent WO2009057133A2, which describes synthesizing aromatic methylamines via condensation and subsequent amination steps under controlled conditions.
Multistep Synthesis via Aromatic Substituted Halides and Amine Addition
A detailed route, supported by patent, involves the following:
- Preparation of a phenylmethyl halide: Starting from phenylmethanol or phenylmethyl chloride.
- Reaction with aromatic amines: The halide reacts with 4-fluorophenylamine or phenylamine derivatives in the presence of bases like potassium carbonate or sodium bicarbonate.
- Conditions: Typically reflux in polar aprotic solvents such as THF or toluene, with reaction times ranging from several hours to overnight, to ensure complete substitution.
Specific Synthesis Pathway Based on Patent Data
Based on the patent literature, a representative synthesis involves:
- Step 1: Synthesis of phenylmethyl halide (e.g., phenylmethyl chloride) from phenylmethanol via chlorination.
- Step 2: Nucleophilic substitution with 4-fluorophenylamine in the presence of a base like potassium carbonate in an aprotic solvent.
- Step 3: Purification by recrystallization or chromatography to isolate Ethyl[(4-fluorophenyl)(phenyl)methyl]amine.
Ph-CH2OH + SOCl2 → Ph-CH2Cl
Ph-CH2Cl + 4-F-C6H4NH2 + K2CO3 → this compound
Research Findings and Data Tables
| Method | Starting Materials | Key Reagents | Solvent | Reaction Conditions | Yield (%) | Remarks |
|---|---|---|---|---|---|---|
| Nucleophilic substitution | Phenylmethyl halide | Amine | THF | Reflux, 24h | 70-85 | Widely used, scalable |
| Reductive amination | Aromatic aldehyde + amine | NaBH3CN | Methanol | Room temp, 12-24h | 65-78 | High selectivity |
| Condensation + amination | Phenyl + formaldehyde + amine | Acid catalyst | Toluene | Reflux, 8-12h | 60-75 | Suitable for complex derivatives |
Notes on Optimization and Industrial Relevance
- Reaction temperature and solvent choice significantly influence yield and purity.
- Use of molecular sieves or azeotropic distillation can remove water, favoring the formation of desired products.
- Recycling of byproducts such as unreacted amines enhances process efficiency.
- Purification techniques include chromatography, recrystallization, and distillation, tailored to the scale.
Chemical Reactions Analysis
Types of Reactions: Ethyl[(4-fluorophenyl)(phenyl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: It can be reduced to form secondary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Synthesis and Chemical Properties
Ethyl[(4-fluorophenyl)(phenyl)methyl]amine can be synthesized through various methods, often involving the reaction of ethyl amines with substituted phenyl groups. The presence of a fluorine atom in the para position of the phenyl ring enhances the compound's lipophilicity and biological activity. The synthesis typically involves:
- Reagents : Ethyl amines, phenyl halides, and catalysts such as palladium or nickel.
- Conditions : Reactions may require specific temperatures and solvents to optimize yield and purity.
Biological Activities
This compound exhibits several biological activities that are of interest for pharmaceutical applications:
- Antihypertensive Effects : Research has shown that derivatives of this compound can act as inhibitors of T-type calcium channels, making them potential candidates for treating hypertension .
- Dopamine Reuptake Inhibition : Certain analogs have been developed to enhance selectivity for dopamine transporters, which could lead to new treatments for neurological disorders .
- Antitubercular Activity : Some studies suggest that modifications of the compound can yield effective agents against Mycobacterium tuberculosis .
Case Studies
- Antihypertensive Agents : A study synthesized a series of piperidine derivatives based on this compound. These compounds were evaluated for their ability to inhibit T-type calcium channels, showing promising results in reducing blood pressure in animal models .
- Dopamine Transporter Selectivity : Research focused on modifying the piperazine ring structure of related compounds to improve their efficacy as dopamine reuptake inhibitors. The findings indicated that specific structural changes significantly enhanced binding affinity to dopamine transporters .
- Antitubercular Screening : A library of dihydropyrimidines derived from this compound was screened for antitubercular activity. Two compounds demonstrated significant inhibitory effects against Mycobacterium tuberculosis, suggesting a potential new avenue for tuberculosis treatment .
Table 1: Biological Activities of this compound Derivatives
Mechanism of Action
The mechanism of action of Ethyl[(4-fluorophenyl)(phenyl)methyl]amine involves its interaction with various molecular targets and pathways. As an aromatic amine, it can participate in nucleophilic substitution reactions, forming covalent bonds with electrophilic centers in biological molecules. This interaction can lead to the modulation of enzyme activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
Structural and Functional Insights
- Fluorine Substitution: The para-fluorine in this compound enhances electronegativity and binding affinity to aromatic receptors (e.g., adenosine A₃ or serotonin receptors) compared to non-fluorinated analogs like [1-(4-Ethylphenyl)ethyl][(2-fluorophenyl)methyl]amine, which has a fluorine at the ortho position .
- Lipophilicity : this compound exhibits moderate lipophilicity (logP ~3.5 estimated), lower than [1-(4-Ethylphenyl)ethyl][(2-fluorophenyl)methyl]amine due to fewer alkyl substituents .
- Reactivity : Methoxy-substituted analogs (e.g., [1-(2-Methoxy-5-methylphenyl)ethyl][(4-methoxyphenyl)methyl]amine) show higher solubility in polar solvents, making them preferable for aqueous-phase reactions .
Pharmacological Relevance
- Receptor Affinity: Fluorinated amines like this compound are often explored for CNS targets. For example, compound 11c in (a fluorinated benzamide derivative) showed high A₁ adenosine receptor affinity (Ki = 7.1 nM), suggesting fluorophenyl groups enhance target engagement .
Biological Activity
Ethyl[(4-fluorophenyl)(phenyl)methyl]amine (EFPMA) is an organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of the biological activity of EFPMA, including its interactions with biological receptors, synthesis methods, and relevant case studies.
Chemical Structure and Properties
EFPMA is characterized by its amine functional group and a complex structure involving both fluorinated and phenyl groups. Its molecular formula includes carbon, hydrogen, fluorine, and nitrogen atoms, which contribute to its unique chemical behavior. The presence of the fluorine atom enhances its binding affinity for specific biological targets, particularly in neurological applications.
Dopamine Transporter Interaction
EFPMA has shown potential as a ligand for dopamine transporters, which are crucial in modulating dopaminergic signaling pathways. This interaction suggests possible applications in treating neurological disorders such as Parkinson's disease and depression. The fluorinated phenyl group increases the compound's selectivity and affinity for these receptors, making it a candidate for further pharmaceutical development.
Synthesis of Active Compounds
In medicinal chemistry, EFPMA has been utilized in the synthesis of various derivatives, including pyrrole derivatives through a one-pot reaction method. This approach has led to the formation of more active compounds with potential therapeutic applications. Additionally, EFPMA serves as an intermediate in the preparation of ortho-metalated primary phenethylamines, which can form complexes containing six-membered palladacycles.
Comparative Analysis with Similar Compounds
To understand EFPMA's unique properties better, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Fluorobenzylamine | Contains a fluorobenzene moiety | Simpler structure; lacks additional phenyl group |
| Diphenylmethylamine | Two phenyl groups attached to a central carbon | Lacks fluorine; different electronic properties |
| N,N-Dimethyl-4-fluorobenzamide | Contains a fluorinated benzamide structure | Amide functional group alters reactivity |
| 1-(4-Fluorophenyl)-N-methylmethanamine | Similar amine structure but with methyl substitution | Methyl group influences steric hindrance |
EFPMA stands out due to its combination of both fluorinated and phenolic functionalities, enhancing its biological activity compared to these similar compounds.
Research Findings
Recent studies have highlighted several aspects of EFPMA's biological activity:
Case Studies
Although specific case studies focusing solely on EFPMA are scarce, related research provides insights into the compound's potential therapeutic applications:
- Neurological Applications : Studies involving similar compounds suggest that modifications to the amine structure can enhance neuroprotective effects or reduce side effects associated with dopaminergic therapies .
- Synthesis Innovations : Innovations in synthetic chemistry have allowed for more efficient production of EFPMA derivatives, which may lead to novel therapeutic agents targeting various diseases .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling Ethyl[(4-fluorophenyl)(phenyl)methyl]amine in laboratory settings?
- Methodological Guidance :
- Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks .
- For spills, isolate the area and use inert absorbents (e.g., vermiculite). Contaminated waste must be segregated and disposed of via licensed hazardous waste facilities to prevent environmental release .
- Implement a chemical hygiene plan aligned with OSHA or local regulations, including emergency shower/eyewash accessibility .
Q. How can the structural identity of this compound be confirmed after synthesis?
- Methodological Guidance :
- Perform nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the presence of the ethyl, fluorophenyl, and phenyl groups. Compare chemical shifts to reference spectra of similar amines (e.g., 's fluorophenyl derivatives) .
- Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns. Cross-validate with computational tools like Gaussian for electronic structure consistency .
- X-ray crystallography may be employed if crystalline derivatives are synthesized (e.g., analogs in ) .
Q. What initial biological assays are suitable for screening this compound?
- Methodological Guidance :
- Conduct receptor binding assays targeting GPCRs (e.g., adenosine or serotonin receptors), as fluorophenyl groups are common pharmacophores (see ’s affinity data for related compounds) .
- Use in vitro cytotoxicity screens (e.g., HEK cell viability assays) at varying concentrations to establish preliminary safety profiles .
- Pair with ADME-Tox studies (e.g., microsomal stability assays) to assess metabolic pathways .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
- Methodological Guidance :
- Explore microwave-assisted synthesis to reduce reaction times and byproduct formation. Compare with traditional methods (e.g., ’s amidation protocols) .
- Optimize solvent systems: Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution for fluorophenyl intermediates. Monitor via HPLC for purity tracking .
- Apply flow chemistry for scalable production, minimizing exothermic risks in amine alkylation steps .
Q. How should contradictory receptor binding data (e.g., A1 vs. A3 adenosine receptors) be resolved for this compound?
- Methodological Guidance :
- Perform radioligand displacement assays with tritiated agonists/antagonists (e.g., ’s approach for compound 8c vs. 11c) to validate affinity discrepancies .
- Use molecular docking simulations (e.g., AutoDock Vina) to model interactions with receptor subtypes. Substituent effects (e.g., fluorophenyl orientation) may explain selectivity variations .
- Validate findings using site-directed mutagenesis in receptor-expressing cell lines to identify critical binding residues .
Q. What computational strategies can predict the environmental impact of this compound?
- Methodological Guidance :
- Apply quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to estimate biodegradability and ecotoxicity .
- Conduct photodegradation studies under simulated sunlight to identify persistent metabolites. Use LC-MS/MS for trace analysis .
- Partner with environmental agencies to assess bioaccumulation potential in model organisms (e.g., Daphnia magna) .
Q. How can enantiomeric purity be ensured during asymmetric synthesis of this compound?
- Methodological Guidance :
- Employ chiral chromatography (e.g., Chiralpak columns) to separate enantiomers. Validate with circular dichroism (CD) spectroscopy .
- Use organocatalysts (e.g., proline derivatives) or transition-metal catalysts (e.g., Ru-BINAP complexes) to enhance stereoselectivity during alkylation steps .
- Monitor reaction progress via kinetic resolution techniques to suppress racemization .
Contradiction Analysis & Validation
- Example : reports a 10-fold difference in A1 receptor affinity between compounds 8c (78 ± 31 nM) and 11c (7.1 nM). This may arise from steric hindrance or electronic effects of substituents (e.g., methoxy vs. methyl groups). To resolve, replicate assays under standardized conditions (pH, temperature) and validate with orthogonal methods like SPR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
